REACTION_CXSMILES
|
[OH:1][C@@H:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C@H:3]1[N:8]1[C:13](=[O:14])[CH:12]=[CH:11][C:10]([C:15]2[C:16]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)=[N:17][N:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=23)=[N:9]1.C1C=CC(N=NC2C=CC(N)=NC=2N)=CC=1.Cl.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O>ClCCl>[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[N:8]1[C:13](=[O:14])[CH:12]=[CH:11][C:10]([C:15]2[C:16]([C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=3)=[N:17][N:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=23)=[N:9]1 |f:1.2.3|
|
Name
|
trans-3-[2-(2-hydroxycyclohexyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]-pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@H]1[C@@H](CCCC1)N1N=C(C=CC1=O)C=1C(=NN2C1C=CC=C2)C2=CC=CC=C2
|
Name
|
pyridium dichromate
|
Quantity
|
307 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)N=NC=2C=CC(=NC2N)N.Cl.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-]
|
Name
|
4A
|
Quantity
|
144 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 28.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off
|
Type
|
WASH
|
Details
|
the filtrate was washed with 1N hydrochloric acid (10 ml), saturated aqueous sodium bicarbonate (10 ml), and brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography on silica gel (2 g)
|
Type
|
WASH
|
Details
|
eluted with a mixture of dichloromethaneand ethyl acetate (4:1)
|
Reaction Time |
28.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCCC1)N1N=C(C=CC1=O)C=1C(=NN2C1C=CC=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116.5 mg | |
YIELD: CALCULATEDPERCENTYIELD | 7.459293e+07% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |